molecular formula C11H14O B1611282 3-(4-Methoxyphenyl)-2-methyl-1-propene CAS No. 20849-82-5

3-(4-Methoxyphenyl)-2-methyl-1-propene

Cat. No.: B1611282
CAS No.: 20849-82-5
M. Wt: 162.23 g/mol
InChI Key: HXRBMAXKVVLXFD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzene with 2-methylpropene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as zeolites or supported metal catalysts can be employed to enhance the efficiency of the reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring, such as halogenation using bromine or chlorination.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 3-(4-Methoxyphenyl)-2-methylpropane.

    Substitution: 4-Bromo-3-(4-methoxyphenyl)-2-methyl-1-propene.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The methoxy group enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-1-propene
  • 3-(4-Methoxyphenyl)-2-methyl-1-butene
  • 3-(4-Methoxyphenyl)-2-methyl-1-pentene

Comparison: Compared to its analogs, 3-(4-Methoxyphenyl)-2-methyl-1-propene exhibits unique reactivity due to the presence of the methoxy group and the specific positioning of the methyl group on the propene chain

Properties

IUPAC Name

1-methoxy-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRBMAXKVVLXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566345
Record name 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20849-82-5
Record name 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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